Tri-tert-butylmethanol

Catalog No.
S1930355
CAS No.
41902-42-5
M.F
C13H28O
M. Wt
200.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-tert-butylmethanol

CAS Number

41902-42-5

Product Name

Tri-tert-butylmethanol

IUPAC Name

3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

InChI

InChI=1S/C13H28O/c1-10(2,3)13(14,11(4,5)6)12(7,8)9/h14H,1-9H3

InChI Key

LIUBOLYWYDGCSJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(C)(C)C)(C(C)(C)C)O

Canonical SMILES

CC(C)(C)C(C(C)(C)C)(C(C)(C)C)O
  • Organic synthesis

    Branched-chain alcohols can be used as solvents or starting materials in organic synthesis reactions. Their specific properties, such as hydrophobicity (water-repelling) or solubility in different organic solvents, can be advantageous for certain reactions ScienceDirect.

  • Biochemistry

    Some branched-chain alcohols play a role in biological processes. Studying their interactions with enzymes or other biomolecules can provide insights into cellular function .

  • Material science

    Branched-chain alcohols can be incorporated into the design of new materials with specific properties. For instance, they can be used as modifiers for polymers or components in lubricants American Chemical Society: .

Tri-tert-butylmethanol is a tertiary alcohol characterized by the presence of three tert-butyl groups attached to a central carbon atom bearing a hydroxyl group. Its chemical formula is C13H30OC_{13}H_{30}O, and it is known for its bulky structure, which contributes to its unique physical and chemical properties. The compound is relatively stable but can undergo specific reactions typical of alcohols, albeit with some limitations due to steric hindrance.

There is no current research available on the specific mechanism of action of this compound in biological systems.

  • No specific safety information for this compound exists. However, general safety precautions for handling alcohols should be followed, including wearing appropriate personal protective equipment (PPE) like gloves and safety glasses. Alcohols can be flammable and should be kept away from heat sources [].

Tri-tert-butylmethanol exhibits typical alcohol reactivity but faces challenges due to its sterically hindered nature. Key reactions include:

  • Dehydration: Under acidic conditions, tri-tert-butylmethanol can undergo dehydration to form olefins, although the reaction rate is significantly reduced compared to less hindered alcohols.
  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes, but these reactions are often sluggish due to steric effects.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, but again, the reaction may require more vigorous conditions compared to simpler alcohols .

Tri-tert-butylmethanol can be synthesized through various methods:

  • Alkylation of tert-Butanol: This method involves the alkylation of tert-butanol with suitable alkyl halides under basic conditions.
  • Hydrolysis of tert-Butyl Halides: Reaction of tert-butyl halides with water in the presence of a base can yield tri-tert-butylmethanol.
  • Direct Synthesis: Some studies suggest that tri-tert-butylmethanol can be synthesized directly from isobutylene and formaldehyde in the presence of acid catalysts .

Tri-tert-butylmethanol finds applications in various fields:

  • Solvent: Due to its unique structure, it serves as a solvent in organic synthesis.
  • Chemical Intermediate: It can act as an intermediate in the synthesis of more complex organic molecules.
  • Research: Used in thermochemical studies and investigations into steric effects in

Several compounds share structural similarities with tri-tert-butylmethanol. Here’s a comparison highlighting their uniqueness:

CompoundStructureUnique Features
Tert-ButanolC4H10OC_4H_{10}OLess sterically hindered; widely used as a solvent.
2,4,6-Tri-tert-butylphenolC15H26OC_{15}H_{26}OStrong antioxidant properties; used in industrial applications .
Methyl tert-butyl etherC5H12OC_5H_{12}OCommonly used as a fuel additive; lower boiling point .

Tri-tert-butylmethanol stands out due to its increased steric hindrance from three tert-butyl groups, which significantly affects its reactivity and potential applications compared to these similar compounds.

XLogP3

4.6

Other CAS

41902-42-5

Wikipedia

2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol

Dates

Modify: 2023-08-16

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